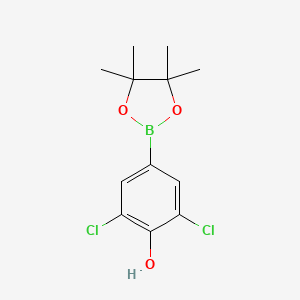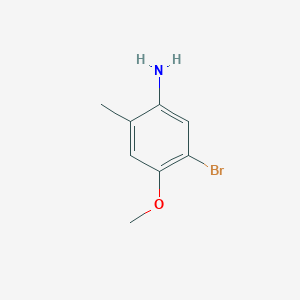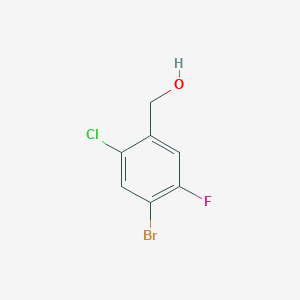
(4-溴-2-氯-5-氟苯基)甲醇
描述
“(4-Bromo-2-chloro-5-fluorophenyl)methanol” is a chemical compound . It is an intermediate used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “(4-Bromo-2-chloro-5-fluorophenyl)methanol” involves the use of borane-THF and tetrahydrofuran . The reaction is carried out at room temperature for a few hours. After the reaction, the solution is concentrated under reduced pressure to remove the solvent, and the product is extracted with ethyl acetate .Molecular Structure Analysis
The molecular formula of “(4-Bromo-2-chloro-5-fluorophenyl)methanol” is C7H5BrClFO . The molecular weight is 239.47 .Chemical Reactions Analysis
“(4-Bromo-2-chloro-5-fluorophenyl)methanol” is used as an intermediate in the synthesis of various other compounds . It can react with other reagents under certain conditions to form new compounds .Physical And Chemical Properties Analysis
“(4-Bromo-2-chloro-5-fluorophenyl)methanol” is a solid at room temperature . The density is 1.7±0.1 g/cm3 .科学研究应用
Reactivity and Substitution Reactions
Methoxy-dehalogenation Reactivity: 各种卤代苯并呋喃酮的反应性,包括与甲醇中的甲氧根离子反应的类似化合物,如(4-溴-2-氯-5-氟苯基)甲醇,表明存在一个两步的SNAr型机制。值得注意的是,离开基团邻位存在硝基基团会显著增加取代速率,展示了该化合物在多样化化学反应中的潜力 (Monte et al., 1971)。
Palladium-Catalyzed Halogenation: 通过钯催化的C-H卤代反应研究多取代芳烃提到了类似化合物的制备。这种方法具有温和的条件、更高的产率和更好的选择性等优点,突显了它在复杂有机合成中的适用性 (Sun et al., 2014)。
Spectroscopic Analysis and Structural Assignments
- Ultraviolet Spectra of Halogen Substituted Compounds: 对卤代苯并吲哚类化合物的紫外光谱研究,包括氟、氯和溴在甲醇溶液中的情况,有助于对各种化合物的结构分配。这项研究提供了有关电子性质和在光物理应用中的潜在用途的见解 (Shoup & Castle, 1964)。
Weak Interactions in Molecular Structures
- Study of Weak Interactions: 对类似化合物中弱相互作用的研究强调了分子间相互作用的重要性,如O-H···N氢键和C-F···π相互作用。这项研究对于理解分子堆积和在材料科学中的潜在应用至关重要 (Choudhury et al., 2002)。
Theoretical Studies and Density Functional Theory
- Density Functional Theory Analysis: 使用密度泛函理论(DFT)对与(4-溴-2-氯-5-氟苯基)甲醇密切相关的化合物进行理论研究,可以洞察分子的活性位点和结构活性关系。这些研究对于预测反应性和设计新分子至关重要 (Trivedi, 2017)。
安全和危害
未来方向
属性
IUPAC Name |
(4-bromo-2-chloro-5-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTAPYUVMUWBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
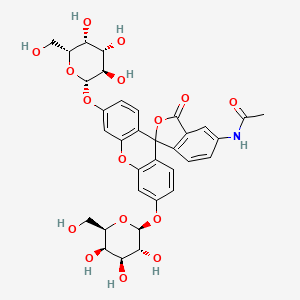

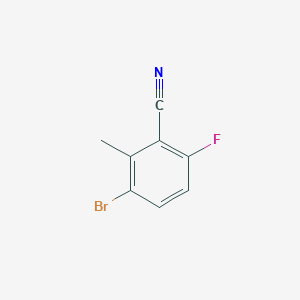
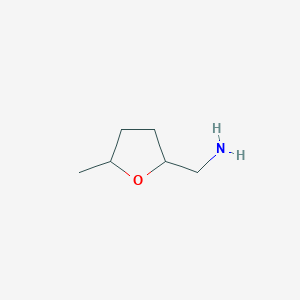

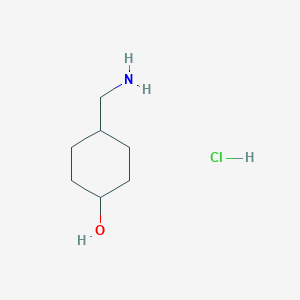

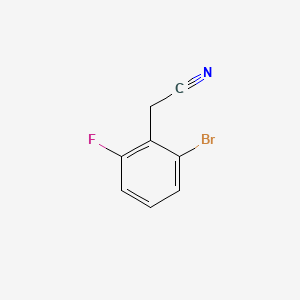

![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)

